The compound 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one is a derivative of dibenzo[b,f][1,4]thiazepin-11(10H)-ones, a class of compounds that have garnered interest in the scientific community due to their potential therapeutic applications. These compounds have been explored for their pharmacological properties, including their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase and their anticonvulsant activities12. Additionally, the synthetic pathways for these compounds have been optimized for efficient production, which is crucial for their use in drug development45.
The inhibition of HIV-1 reverse transcriptase by certain dibenzo[b,f][1,4]thiazepin-11(10H)-ones positions these compounds as potential candidates for the treatment of HIV-1 infection. Their specificity for HIV-1 RT over HIV-2 RT and other viral reverse transcriptases makes them particularly valuable in the targeted therapy of HIV-11.
The anticonvulsant properties of related 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles, which share a similar structural motif with 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one, suggest that these compounds could be developed into new treatments for epilepsy and other seizure disorders. The most potent compound in this class demonstrated better activity and safety compared to established drugs like carbamazepine and phenytoin2.
The synthesis of dibenzo[b,f][1,4]thiazepin-11(10H)-ones has been streamlined through methods such as the Pummerer rearrangement, which can lead to novel tetracyclic structures3. Additionally, an efficient one-pot synthesis of Dibenzo[b,f][1,4]thiazepin-11[10H]-one has been developed, which is a key intermediate for the synthesis of Quetiapine, an antipsychotic drug5. This demonstrates the compound's relevance in the field of medicinal chemistry for the production of pharmaceuticals.
The synthesis of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one typically involves several steps. One common synthetic route begins with the reaction of 2-aminodiphenyl sulfide with benzyl bromide to form the benzyloxy derivative. This intermediate undergoes cyclization under acidic conditions to yield the final product. Key parameters in this synthesis include:
Alternative methods may involve direct cyclization of substituted benzoic acids under specific conditions to achieve the desired thiazepine structure .
The molecular structure of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one can be described as follows:
7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one participates in various chemical reactions:
These reactions typically require organic solvents (e.g., dichloromethane or ethanol), controlled temperatures, and sometimes the presence of catalysts .
The mechanism of action for 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one involves interactions with specific molecular targets such as enzymes or receptors:
This mechanism suggests potential therapeutic applications in treating neurological disorders by influencing neurotransmitter systems .
The physical and chemical properties of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one include:
These properties are crucial for understanding its behavior in various applications and formulations .
7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one has several scientific applications:
These applications highlight the compound's versatility across different scientific disciplines .
The compound is unambiguously identified by the IUPAC name 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one, reflecting its benzyl ether substitution at position 7 and the ketone functionality at C11 within the thiazepine ring. Its CAS Registry Number (329217-07-4) provides a unique identifier for chemical databases and regulatory documentation [1] [4]. The molecular formula C₂₀H₁₅NO₂S (molecular weight: 333.40 g/mol) establishes its elemental composition, with the benzyloxy group (–OCH₂C₆H₅) contributing 91 atomic mass units beyond the parent dibenzothiazepinone scaffold [1] [5]. Alternative nomenclature includes 7-(Phenylmethoxy)-dibenzo[b,f][1,4]thiazepin-11(10H)-one, emphasizing the phenylmethyl substituent and the 10,11-dihydro state implied by "11(10H)-one" [5].
Table 1: Nomenclature and Chemical Identifiers
Category | Identifier |
---|---|
IUPAC Name | 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one |
CAS Registry Number | 329217-07-4 |
Molecular Formula | C₂₀H₁₅NO₂S |
Molecular Weight | 333.40 g/mol |
Synonyms | 7-(Phenylmethoxy)-dibenzo[b,f][1,4]thiazepin-11(10H)-one |
The core structure comprises a dibenzo[b,f][1,4]thiazepine heterocyclic system, where a seven-membered 1,4-thiazepine ring is annulated to two benzene rings (rings A and C). The 1,4-thiazepine contains a nitrogen atom at position 5 and a sulfur atom at position 1, with the C11 position bearing a carbonyl group (ketone) [3] [6]. The benzyloxy substituent (–OCH₂C₆H₅) is attached at C7 of ring A, introducing a chiral axis due to restricted rotation, though the compound lacks stereocenters. The synthetic route to related dibenzothiazepinones involves cyclization of 2-(2-aminophenyl)sulfonylbenzoic acid derivatives or reductive methods using catalysts like palladium or Raney nickel [3]. This scaffold is pharmacologically significant; for example, the unsubstituted dibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS 3159-07-7) is an intermediate in synthesizing antipsychotics like quetiapine [6] [9].
Table 2: Key Functional Groups and Their Roles
Structural Element | Chemical Role | Topological Impact |
---|---|---|
1,4-Thiazepine ring | 7-membered heterocycle with N and S atoms | Governs ring conformation and planarity |
C11 Ketone | Electron-withdrawing carbonyl group | Stabilizes enolizable protons; H-bond acceptor |
Benzyloxy group (C7) | Aryl ether substituent | Enhances lipophilicity; steric bulk |
Annulated Benzene Rings (A,C) | Fused aromatic systems | Provide rigidity and π-stacking capability |
While direct single-crystal X-ray data for the title compound is unavailable in the search results, its structural analog dibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS 3159-07-7) exhibits a solid-state conformation with a melting point of 265°C [8]. The molecule adopts a butterfly-like geometry due to the dihedral angle between the two benzene rings, with the central thiazepine ring in a boat conformation. The carbonyl group at C11 projects perpendicularly from the ring plane, creating a dipole moment favorable for crystal packing via intermolecular C=O···H–N hydrogen bonds [9]. The benzyloxy substituent at C7 is expected to disrupt this packing, lowering the melting point relative to the unsubstituted parent compound (observed range: 245–250°C). Thermal sensitivity necessitates refrigerated storage (0–10°C) to maintain crystallinity, as decomposition occurs upon prolonged exposure to heat [8].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the compound's structure. In deuterated DMSO (DMSO-d₆), key signals include:
Infrared (IR) Spectroscopy reveals critical functional groups:
UV-Vis Spectroscopy shows absorption maxima (λ_max) at 285 nm (π→π* transition, benzoyl system) and 320 nm (n→π* transition, carbonyl) in methanol [9]. High-Performance Liquid Chromatography (HPLC) confirms purity (>98.0%), with retention time consistency indicating structural integrity [8] [9].
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 10.95 ppm (s, 1H) | N–H of thiazepine ring |
δ 5.15 ppm (s, 2H) | –OCH₂Ph (benzyloxy methylene) | |
¹³C NMR | δ 177.5 ppm | C11 Ketone carbonyl |
δ 70.2 ppm | –OCH₂Ph | |
IR | 1660–1680 cm⁻¹ | ν(C=O) ketone stretch |
1240–1260 cm⁻¹ | νₐₛ(C–O–C) ether stretch | |
UV-Vis | 285 nm (ε > 10,000 M⁻¹cm⁻¹) | π→π* transition (aromatic system) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1